Bekanamycin sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

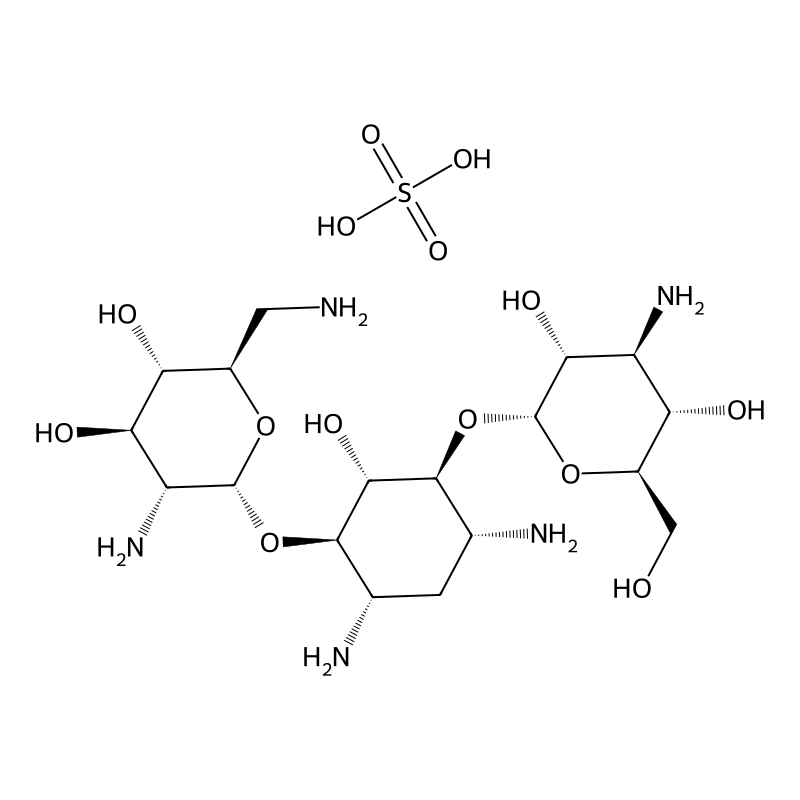

Bekanamycin sulfate (also known as Kanamycin B sulfate) is a highly soluble, broad-spectrum aminoglycoside antibiotic and a critical semi-synthetic precursor [1]. While it shares a core structural scaffold with the more common Kanamycin A, Bekanamycin is chemically distinguished by the presence of an amino group at the C2' position of its 6-amino-6-deoxy-D-glucose ring [2]. For industrial and scientific buyers, this specific structural feature elevates Bekanamycin sulfate from a generic laboratory antibiotic to an essential, non-substitutable starting material for the synthesis of advanced aminoglycoside therapeutics. Furthermore, its formulation as a sulfate salt ensures excellent aqueous solubility (≥ 50 mg/mL) and stability, making it highly processable for both chemical synthesis streams and specialized microbiological selection media .

Research Fit

Attempting to substitute Bekanamycin sulfate with standard Kanamycin sulfate (which is predominantly Kanamycin A) will result in immediate failure in semi-synthetic workflows targeting derivatives like Dibekacin or Arbekacin [1]. The C2'-hydroxyl group of Kanamycin A cannot undergo the specific deoxygenation and amination pathways required for these advanced APIs without prohibitive, low-yield synthetic detours [2]. Furthermore, substituting the sulfate salt with Bekanamycin free base introduces severe solubility bottlenecks; the free base is practically insoluble in neutral water, requiring harsh acidification steps that can destabilize sensitive aqueous reaction streams, formulation buffers, or cell culture environments .

Substitution Risk

May differ from kanamycin A; direct substitution may not be appropriate.

AAC(3) and APH(3') susceptibility may differ, altering resistance study interpretation.

Unique to kanamycin B; kanamycin A cannot serve as precursor for dibekacin/arbekacin.

Exclusive Precursor for Dibekacin and Arbekacin

Bekanamycin serves as the exclusive direct starting material for the synthesis of Dibekacin (3',4'-dideoxykanamycin B). In optimized industrial processes utilizing a Garegg-Samuelsson reaction, Bekanamycin yields Dibekacin at a 35.8% overall yield with 99.4% purity [1]. In contrast, Kanamycin A possesses a C2'-hydroxyl group instead of the required C2'-amino group, rendering it completely unviable as a direct precursor for this synthetic pathway [2].

| Evidence Dimension | Precursor viability for Dibekacin synthesis |

| Target Compound Data | Bekanamycin (Kanamycin B) enables direct synthesis (35.8% overall yield, 99.4% purity) |

| Comparator Or Baseline | Kanamycin A (Structurally incompatible due to C2'-OH group) |

| Quantified Difference | Absolute structural requirement vs. complete synthetic failure |

| Conditions | Garegg-Samuelsson reaction and telescoped cascade deprotection |

Manufacturers must procure the specific Kanamycin B congener to successfully produce downstream active pharmaceutical ingredients like Dibekacin and Arbekacin without complex functional group interconversions.

Enhanced Aqueous Solubility

The sulfate salt of Bekanamycin is engineered for superior aqueous processability, achieving a solubility of 50 mg/mL in water and yielding a clear, colorless solution that is easily sterile-filtered . In direct contrast, aminoglycoside free bases typically exhibit poor solubility in neutral water, requiring the addition of strong acids to achieve dissolution. The pre-formed sulfate salt bypasses this requirement .

| Evidence Dimension | Aqueous solubility at neutral pH |

| Target Compound Data | Bekanamycin sulfate (50 mg/mL) |

| Comparator Or Baseline | Bekanamycin free base (Practically insoluble without acidification) |

| Quantified Difference | >50 mg/mL solubility advantage in unbuffered aqueous media |

| Conditions | Standard aqueous dissolution at 2-8°C or room temperature |

The sulfate salt eliminates the need for harsh acidification during formulation, ensuring pH stability and reproducibility in cell culture media and aqueous reaction streams.

Superior Potency and Selective Pressure

The substitution of a hydroxyl group with an amino group at the C2' position grants Bekanamycin (Kanamycin B) significantly higher biological activity compared to Kanamycin A [1]. Quantitative microbiological evaluations demonstrate that Kanamycin B exerts stronger selective pressure, exhibiting lower Minimum Inhibitory Concentration (MIC) values against susceptible bacterial strains than its Kanamycin A counterpart [2].

| Evidence Dimension | Antimicrobial potency (MIC) |

| Target Compound Data | Bekanamycin (Higher biological activity / lower MIC) |

| Comparator Or Baseline | Kanamycin A (Lower biological activity / higher MIC) |

| Quantified Difference | Enhanced selective pressure due to the C2'-amino group |

| Conditions | Standard in vitro antimicrobial susceptibility testing |

For laboratory buyers using aminoglycosides as selective agents, Bekanamycin provides a more stringent selection pressure, ensuring higher purity of resistant transformants.

Dibekacin and Arbekacin Synthesis

Directly utilizing the C2'-amino group of Bekanamycin sulfate to bypass complex functional group interconversions in the commercial production of advanced semi-synthetic aminoglycosides [1].

High-Stringency Microbiological Selection

Formulating selective agar or liquid media where the enhanced potency of Kanamycin B is required to suppress breakthrough growth of non-transformant bacterial strains more effectively than standard Kanamycin A [2].

Aqueous-Phase Derivatization

Leveraging the 50 mg/mL aqueous solubility of the sulfate salt to conduct homogenous phase chemical modifications or nanoparticle loading without the use of potentially denaturing organic co-solvents .

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

94237-36-2

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 179 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 178 of 179 companies with hazard statement code(s):;

H360 (97.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types